molecular formula C10H18BN3O2 B2779654 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole CAS No. 1657004-86-8

1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Cat. No. B2779654
CAS RN: 1657004-86-8
M. Wt: 223.08
InChI Key: IVFYAONFISBXBH-UHFFFAOYSA-N
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Description

“1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with a purity of >98.0% (GC) (T). It is also known as 1,5-Dimethyl-1 H -pyrazole-4-boronic Acid Pinacol Ester and 2- (1,5-Dimethyl-1 H -pyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Scientific Research Applications

Synthesis and Biological Evaluation

1,2,3-Triazoles, including the specific compound , are often synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition. This method has been applied in the synthesis of novel glycerol-derived 1,2,3-triazoles, evaluated for their fungicide, phytotoxic, and cytotoxic activities (Costa et al., 2017).

π-Hole Tetrel Bonding Interactions

Studies on triazole derivatives have also explored their π-hole tetrel bonding interactions. For example, the synthesis, spectroscopic, and X-ray characterization of certain triazole derivatives incorporating an α-ketoester functionality revealed insights into the nucleophilic/electrophilic nature of these groups and their influence on the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Synthesis of Tetrazole and Triazole Substituted Derivatives

Research has been conducted on synthesizing new tetrazole and triazole substituted pyroglutamic acid and proline derivatives, showcasing the versatility of 1,2,3-triazoles in chemical synthesis (Lenda et al., 2007).

Antibacterial and Anticonvulsant Evaluation

Novel 1,2,3-triazoles have been evaluated for their antibacterial, antifungal, and anticonvulsant activities, indicating their potential in pharmaceutical applications (Rajasekaran et al., 2006).

Synthesis of Fluoroalkylated Derivatives

The compound has been utilized in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, which further led to the development of novel bicyclic gem-difluorinated compounds (Peng & Zhu, 2003).

Cytotoxic Agents

1,2,3-Triazole derivatives have been synthesized and evaluated as potent cytotoxic agents, demonstrating significant antitumor activity, further emphasizing their potential in cancer research (Liu et al., 2017).

Crystal Structure and DFT Studies

The crystal structure and DFT (Density Functional Theory) studies of related compounds, such as tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have been analyzed to understand their molecular and physicochemical properties (Ye et al., 2021).

properties

IUPAC Name

1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BN3O2/c1-7-8(12-13-14(7)6)11-15-9(2,3)10(4,5)16-11/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYAONFISBXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1657004-86-8
Record name 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
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